molecular formula C12H14N4OS2 B3004480 1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097882-83-0

1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B3004480
CAS RN: 2097882-83-0
M. Wt: 294.39
InChI Key: XDHMIDVTYNVLDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of substituted piperazine with other chemical moieties such as thiadiazole. For instance, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives involves a connection reaction of 1,3,4-thiadiazol with N-substituted piperazine . Similarly, other studies have reported the synthesis of related compounds by reacting substituted thiazole or quinolone derivatives with piperazine . The reaction conditions, such as solvent choice, acid acceptor, and temperature, are optimized to achieve the best yields .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and sometimes elemental analysis . These methods confirm the presence of the piperazine ring and the substituted groups attached to it. The molecular structure can also exhibit weak intramolecular interactions, such as C—H⋯N, which can influence the compound's crystal packing and stability .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine and thiadiazole rings. These substituents can affect the compound's ability to interact with bacterial enzymes or receptors, thereby influencing its antibacterial activity . The structure-activity relationship (SAR) studies often reveal how different substitutions impact the compound's biological efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents and the overall molecular structure. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The antibacterial activities of these compounds are typically investigated using in vitro methods, and some derivatives have shown moderate to good activity against various bacterial strains .

properties

IUPAC Name

(4-methylthiophen-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-9-6-10(18-8-9)12(17)16-4-2-15(3-5-16)11-7-13-19-14-11/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHMIDVTYNVLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

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